
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide
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Overview
Description
Chemical Reactions Analysis
WAY-313309 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of voltage-gated sodium channel inhibitors.
Biology: It is employed in research to understand the role of sodium channels in cellular processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to sodium channel dysfunction, such as epilepsy and chronic pain.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
WAY-313309 exerts its effects by inhibiting voltage-gated sodium channels. These channels are essential for the generation and propagation of action potentials in neurons. By blocking these channels, WAY-313309 can modulate neuronal excitability and reduce the occurrence of abnormal electrical activity associated with various neurological disorders .
Comparison with Similar Compounds
WAY-313309 can be compared with other voltage-gated sodium channel inhibitors, such as:
Tetrodotoxin: A potent neurotoxin that also blocks sodium channels but with a different binding site and mechanism.
Lidocaine: A local anesthetic that inhibits sodium channels and is used clinically for pain management.
Phenytoin: An antiepileptic drug that stabilizes neuronal membranes by inhibiting sodium channels.
The uniqueness of WAY-313309 lies in its specific binding affinity and selectivity for certain subtypes of sodium channels, which may offer advantages in targeting specific neurological conditions .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-14-6-4-5-7-19(14)29-13-20(26)24-17-8-10-18(11-9-17)30(27,28)25-21-22-15(2)12-16(3)23-21/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCYEYHADVEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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